molecular formula C26H29N5O2 B1684632 Crenolanib CAS No. 670220-88-9

Crenolanib

Katalognummer: B1684632
CAS-Nummer: 670220-88-9
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: DYNHJHQFHQTFTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Crenolanib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Rezeptor-Tyrosinkinasen, einschließlich FLT3, PDGFRα und PDGFRβ, selektiv hemmt . Es bindet an die aktive Konformation dieser Kinasen und verhindert deren Phosphorylierung und die anschließende Aktivierung von nachgeschalteten Signalwegen wie den ERK- und AKT/mTOR-Signalwegen . Diese Hemmung führt zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen .

Ähnliche Verbindungen:

Einzigartigkeit von this compound: This compound ist einzigartig in seiner hohen Selektivität und Potenz gegen sowohl Wildtyp- als auch mutierte Isoformen von FLT3, PDGFRα und PDGFRβ . Im Gegensatz zu anderen Inhibitoren bindet es bevorzugt an die aktive Konformation dieser Kinasen, wodurch es gegen resistenzvermittelnde Mutationen wirksam ist .

Wirkmechanismus

Target of Action

Crenolanib is an orally bioavailable benzimidazole that selectively and potently inhibits signaling of wild-type and mutant isoforms of class III receptor tyrosine kinases (RTK) FLT3 (FMS-like Tyrosine Kinase 3), PDGFR α (Platelet-Derived Growth Factor Receptor), and PDGFR β . These receptors have been directly implicated in the pathogenesis of epithelial, mesenchymal, and hematological malignancies .

Biochemical Pathways

This compound remarkably suppresses the ERK and AKT/mTOR signaling pathways . These pathways are known to be involved in cell growth, migration, invasion, and drug resistance. By inhibiting these pathways, this compound can suppress tumor growth and stemness .

Pharmacokinetics

It is known that this compound is orally bioavailable , indicating that it can be absorbed in the digestive tract and distributed throughout the body.

Result of Action

This compound has been found to inhibit cell viability, migration, and sprout length, and induce apoptosis independently of PDGFR expression . It also suppresses the expression of stem cell markers, such as OCT4, NANOG, and SOX2 . These effects result in the suppression of tumor growth and angiogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain growth factors, such as VEGF, PDGF, EGF, insulin-like growth factor, TGFβ, and basic fibroblast growth factor, can enhance tumor growth, migration, invasion, and drug resistance . .

Safety and Hazards

Crenolanib plus intensive chemotherapy in adults with newly diagnosed FLT3 -mutant AML results in high rate of deep responses and long-term survival with acceptable toxicity . Treatment-related serious adverse events included febrile neutropenia, diarrhea, and nausea .

Zukünftige Richtungen

Crenolanib is currently under phase III clinical investigation for the treatment of acute myeloid leukemia . A randomized trial of this compound versus midostaurin plus chemotherapy in younger patients is ongoing .

Biochemische Analyse

Biochemical Properties

Crenolanib interacts with several enzymes and proteins. It selectively and potently inhibits signaling of wild-type and mutant isoforms of class III receptor tyrosine kinases (RTK) FLT3, PDGFR α, and PDGFR β . Unlike most RTK inhibitors, this compound is a type I mutant-specific inhibitor that preferentially binds to phosphorylated active kinases with the ‘DFG in’ conformation motif .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses ERK and AKT/mTOR pathways in HT29 cells with BRAF mutation and in HCT116 cells with KRAS mutation, resulting in corresponding growth-suppressing effects . Moreover, this compound suppresses the expression of stem cell markers, such as OCT4, NANOG, and SOX2 .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It selectively and potently inhibits signaling of wild-type and mutant isoforms of class III receptor tyrosine kinases (RTK) FLT3, PDGFR α, and PDGFR β . Unlike most RTK inhibitors, this compound is a type I mutant-specific inhibitor that preferentially binds to phosphorylated active kinases with the ‘DFG in’ conformation motif .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to delay the outgrowth of MV4-11 cells in a xenograft mouse model . In combination with the type II TKI sorafenib, a significant decrease in leukemic burden and prolonged survival was observed compared with either type I or II TKI alone .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound at 100mg TID was administered with intensive salvage therapy in 3 patients (FLAG-IDA in 2, HiDAC in 1). In the other 4 patients, this compound was given with a palliative intent (with decitabine in 2, with azacytidine in 1 and as monotherapy in 1) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It remarkably suppresses ERK and AKT/mTOR pathways in HT29 cells with BRAF mutation and in HCT116 cells with KRAS mutation .

Transport and Distribution

It is known that this compound is an orally bioavailable compound , suggesting that it can be absorbed and distributed in the body after oral administration.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of crenolanib involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Crenolanib unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologischen Aktivitäten untersucht werden können .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Crenolanib: this compound is unique in its high selectivity and potency against both wild-type and mutant isoforms of FLT3, PDGFRα, and PDGFRβ . Unlike other inhibitors, it preferentially binds to the active conformation of these kinases, making it effective against resistance-conferring mutations .

Eigenschaften

IUPAC Name

1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNHJHQFHQTFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50985873
Record name Crenolanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670220-88-9
Record name Crenolanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=670220-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crenolanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crenolanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11832
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Crenolanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50985873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRENOLANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQF7I567TQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound, (1-{2-[5-(3-Methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-yl)-carbamic acid tert-butyl ester (2 g, 3.68 mmol, 1 equivalent), sodium t-butoxide (1.77 g, 18.4 mmol, 5 equivalents), 2-methyltetrahydrofuran (30 mL, 15 volumes), and water (66 mL, 1 equivalent) were added to a 100 mL round bottom flask. The mixture was heated to reflux and held at reflux for 24–30 hours. At reaction completion, the mixture was cooled to 20–30° C. The reaction was quenched into a 20% citric acid solution (10 volumes) and stirred at 20–30° C. for 30–60 minutes. The citrate salt precipitated out of solution during this time. A 50% sodium hydroxide solution (˜1 weight equivalent) was charged to basify the reaction mixture (pH 10–12). The layers were separated at 30–40° C. The aqueous layer was washed with ethyl acetate (10 volumes) and then the combined organics were concentrated to low volume. Ethyl acetate (14 mL, 7 volumes) was charged and the slurry was allowed to granulate for 10–20 hours. The solids were filtered and 1-{2-[5-(3-Methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine (1.4 g, 86% yield) was isolated.
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crenolanib
Reactant of Route 2
Reactant of Route 2
Crenolanib
Reactant of Route 3
Reactant of Route 3
Crenolanib
Reactant of Route 4
Reactant of Route 4
Crenolanib
Reactant of Route 5
Crenolanib
Reactant of Route 6
Reactant of Route 6
Crenolanib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.